N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine
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Overview
Description
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine is a chemical compound with a complex structure that includes a purine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine typically involves the reaction of butylamine with a purine derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity, which are critical for its applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions, such as temperature and pressure, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce a variety of substituted purine derivatives.
Scientific Research Applications
N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving purine metabolism and related pathways.
Industry: It can be used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors involved in purine metabolism. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and butylamine derivatives. Examples include:
- N-Butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine
- N-Butyl-N-[2-(6H-purin-6-yl)ethenyl]butan-1-amine
- N-Butyl-N-[2-(8H-purin-6-yl)ethenyl]butan-1-amine
Uniqueness
This compound is unique due to its specific structure, which includes a butylamine moiety linked to a purine base. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
CAS No. |
920503-87-3 |
---|---|
Molecular Formula |
C15H23N5 |
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-butyl-N-[2-(7H-purin-6-yl)ethenyl]butan-1-amine |
InChI |
InChI=1S/C15H23N5/c1-3-5-8-20(9-6-4-2)10-7-13-14-15(18-11-16-13)19-12-17-14/h7,10-12H,3-6,8-9H2,1-2H3,(H,16,17,18,19) |
InChI Key |
RGDCEEBOQZZUMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C=CC1=C2C(=NC=N1)N=CN2 |
Origin of Product |
United States |
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